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Introduction
The ability to both visualize and control cellular processes with high spatiotemporal precision is

a cornerstone of modern biological research. This document provides detailed application

notes and protocols for the synergistic use of the near-infrared fluorescent protein Nir-FP with

blue-light activatable optogenetic tools. The spectral separation between Nir-FP and common

optogenetic actuators, such as Channelrhodopsin-2 (ChR2), enables simultaneous

fluorescence imaging and photostimulation with minimal spectral crosstalk, opening new

avenues for investigating complex biological systems.[1]

Nir-FP, with its excitation and emission maxima in the near-infrared spectrum, allows for deep-

tissue imaging with reduced phototoxicity and autofluorescence compared to fluorescent

proteins in the visible range.[2][3][4] Optogenetic tools, on the other hand, provide a powerful

means to manipulate cellular activity, including neuronal firing and gene expression, with light.

By combining these technologies, researchers can label specific cell populations with Nir-FP
for long-term tracking while independently controlling their function using optogenetics.

These application notes provide a comprehensive guide, from the selection of appropriate tools

and vector design to detailed experimental protocols for both in vitro and in vivo applications.
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Data Presentation: Quantitative Properties of Nir-FP
and Optogenetic Tools
For successful experimental design, a clear understanding of the spectral and functional

properties of the chosen fluorescent protein and optogenetic tool is crucial. The following tables

summarize key quantitative data for Nir-FP and commonly used blue-light activated

optogenetic tools.

Table 1: Properties of Near-Infrared Fluorescent Protein (Nir-FP)

Property Value Reference

Excitation Maximum 605 nm [2]

Emission Maximum 670 nm

Quantum Yield 0.06

Extinction Coefficient

(M⁻¹cm⁻¹)
70,000

Molecular Weight (kDa) 26

Structure Dimer

Photostability Super high

Cell Toxicity Not observed

Table 2: Properties of Common Blue-Light Activated Optogenetic Actuators
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Mandatory Visualizations
Signaling Pathway: Optogenetic Activation of a Neuron
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This diagram illustrates the signaling cascade initiated by the activation of Channelrhodopsin-2

(ChR2) in a neuron, leading to depolarization and subsequent cellular responses.
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Caption: Optogenetic activation of a neuron via Channelrhodopsin-2.
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Experimental Workflow: In Vitro Co-Expression and
Stimulation
This diagram outlines the key steps for co-expressing Nir-FP and an optogenetic tool in

cultured cells, followed by simultaneous imaging and photostimulation.
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Caption: In vitro workflow for Nir-FP imaging and optogenetics.
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Logical Relationship: Spectral Orthogonality
This diagram illustrates the principle of spectral orthogonality, which allows for the independent

use of Nir-FP and blue-light optogenetic tools.
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Caption: Spectral separation of Nir-FP and blue-light optogenetics.

Experimental Protocols
Protocol 1: Co-Expression of Nir-FP and Optogenetic
Tools in Cultured Cells via Lentiviral Transduction
This protocol describes the generation of stable cell lines co-expressing Nir-FP and a blue-light

activatable optogenetic tool using a dual-promoter lentiviral vector.

Materials:

HEK293T cells (or other cell line of interest)
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Lentiviral vector plasmid containing Nir-FP and the optogenetic tool under separate

promoters (e.g., CMV and EF1a)

Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)

Transfection reagent

Complete cell culture medium

Polybrene

Puromycin (or other selection antibiotic)

Procedure:

Vector Design and Construction:

Clone the coding sequence for Nir-FP and the chosen optogenetic tool (e.g., ChR2) into a

dual-promoter lentiviral expression vector. A self-cleaving 2A peptide can also be used to

express both proteins from a single promoter.

Ensure the vector contains a selectable marker, such as puromycin resistance.

Lentivirus Production:

Co-transfect HEK293T cells with the lentiviral expression vector and the packaging

plasmids using a suitable transfection reagent.

Harvest the virus-containing supernatant 48-72 hours post-transfection.

Concentrate the lentiviral particles by ultracentrifugation or a commercially available

concentration reagent.

Lentiviral Transduction:

Seed the target cells in a 24-well plate.
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On the following day, replace the medium with fresh medium containing the concentrated

lentivirus and polybrene (final concentration 4-8 µg/mL).

Incubate for 24 hours.

Replace the virus-containing medium with fresh complete medium.

Selection of Stable Cell Lines:

48 hours post-transduction, begin selection by adding puromycin to the culture medium.

Maintain the cells under selection pressure until stable, resistant colonies are formed.

Expand individual colonies to generate stable cell lines.

Validation of Expression:

Confirm the expression of Nir-FP by fluorescence microscopy (Excitation: ~605 nm,

Emission: ~670 nm).

Validate the function of the optogenetic tool by electrophysiological recording or a

functional assay specific to the tool's activity.

Protocol 2: Simultaneous Nir-FP Imaging and
Optogenetic Stimulation In Vitro
This protocol details the procedure for simultaneous imaging of Nir-FP expressing cells and

their optogenetic manipulation.

Materials:

Stable cell line co-expressing Nir-FP and an optogenetic tool (from Protocol 1)

Fluorescence microscope equipped with:

Light source and filter sets for Nir-FP imaging (e.g., Excitation 600-620 nm, Emission 650-

700 nm)
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A separate light source for optogenetic stimulation (e.g., a 473 nm laser or LED)

Imaging chamber suitable for live-cell imaging

Electrophysiology setup (optional, for recording neuronal activity)

Procedure:

Cell Plating:

Plate the stable cell line onto glass-bottom dishes or coverslips suitable for microscopy.

Allow cells to adhere and grow to the desired confluency.

Microscope Setup:

Configure the microscope for simultaneous or sequential imaging and stimulation.

For imaging Nir-FP, use an appropriate filter cube and a camera sensitive to near-infrared

wavelengths.

Align the optogenetic stimulation light source to illuminate the field of view or a specific

region of interest.

Imaging and Stimulation:

Place the imaging chamber on the microscope stage.

Locate the Nir-FP expressing cells using the near-infrared fluorescence channel.

Initiate time-lapse imaging of the Nir-FP signal.

During the imaging sequence, deliver pulses of blue light (e.g., 473 nm) to activate the

optogenetic tool. The duration and intensity of the light pulses should be optimized for the

specific optogenetic tool and experimental question.

If performing electrophysiology, record cellular activity before, during, and after

photostimulation.
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Data Analysis:

Quantify changes in Nir-FP fluorescence intensity and localization over time.

Correlate changes in the Nir-FP signal with the timing of optogenetic stimulation.

Analyze electrophysiological recordings to confirm the efficacy of optogenetic

manipulation.

Protocol 3: In Vivo Co-Expression and Imaging in a
Mouse Model
This protocol outlines the steps for co-expressing Nir-FP and an optogenetic tool in a specific

brain region of a mouse using adeno-associated virus (AAV) vectors, followed by in vivo

imaging and stimulation.

Materials:

AAV vector(s) encoding Nir-FP and the optogenetic tool. Dual promoter AAVs or a two-vector

co-injection strategy can be used.

Stereotaxic surgery setup

Anesthesia

In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters for Nir-FP.

Fiber optic cannula and light source for optogenetic stimulation.

Procedure:

AAV Vector Preparation:

Produce high-titer AAV vectors of a suitable serotype for transducing the target cell type

(e.g., AAV9 for broad neuronal expression).

Stereotaxic Injection:
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Anesthetize the mouse and secure it in the stereotaxic frame.

Perform a craniotomy over the target brain region.

Inject the AAV vector(s) into the desired coordinates at a slow, controlled rate.

Suture the incision and allow the animal to recover.

Surgical Implantation of Fiber Optic:

In the same surgical session or a subsequent one, implant a fiber optic cannula over the

injection site for light delivery.

Expression Period:

Allow 2-4 weeks for robust expression of Nir-FP and the optogenetic tool.

In Vivo Imaging and Stimulation:

Anesthetize the mouse and place it in the in vivo imaging system.

Acquire baseline Nir-FP fluorescence images.

Connect the implanted fiber optic cannula to a light source (e.g., 473 nm laser).

Deliver light for optogenetic stimulation while continuously or intermittently acquiring Nir-
FP images to monitor the labeled cell population.

Histological Analysis:

After the experiment, perfuse the animal and collect the brain tissue.

Perform immunohistochemistry to confirm the expression of Nir-FP and the optogenetic

tool in the target region.

Protocol 4: Assessment of Phototoxicity
This protocol is adapted from the 3T3 Neutral Red Uptake (NRU) phototoxicity test to assess

the potential phototoxicity of combined Nir-FP imaging and optogenetic stimulation.
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Materials:

Cells co-expressing Nir-FP and an optogenetic tool

96-well plates

Neutral Red solution

Light source for Nir-FP excitation (e.g., ~605 nm)

Light source for optogenetic stimulation (e.g., ~470 nm)

Plate reader

Procedure:

Cell Seeding:

Seed the cells in a 96-well plate at a density that allows for logarithmic growth for the

duration of the experiment.

Light Exposure:

Divide the plate into four groups:

1. Control (Dark): No light exposure.

2. Nir-FP Imaging Light Only: Expose to light for Nir-FP excitation.

3. Optogenetic Stimulation Light Only: Expose to light for optogenetic stimulation.

4. Combined Light Exposure: Expose to both Nir-FP and optogenetic stimulation light.

The intensity and duration of light exposure should mimic the conditions of a typical

experiment.

Neutral Red Uptake Assay:

After light exposure, incubate the cells for 24 hours.
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Incubate the cells with Neutral Red solution for 3 hours.

Wash the cells and extract the dye.

Measure the absorbance at 540 nm using a plate reader.

Data Analysis:

Calculate cell viability for each group relative to the dark control.

A significant decrease in cell viability in the light-exposed groups compared to the dark

control indicates phototoxicity.

Conclusion
The combination of Nir-FP and optogenetics offers a powerful and versatile platform for

modern biological research. The spectral orthogonality of these tools minimizes interference,

allowing for clear visualization of cellular structures and dynamics while precisely manipulating

cellular functions. The protocols provided in these application notes offer a starting point for

researchers to design and implement a wide range of experiments, from fundamental studies

of cellular signaling to preclinical models of disease. Careful optimization of vector design,

expression levels, and light delivery will be critical for the success of these advanced

experimental approaches.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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